4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide group, a benzotriazole moiety, and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole can be synthesized through a cyclization reaction involving an ortho-substituted aniline and sodium nitrite in the presence of an acid. The resulting benzotriazole is then subjected to further reactions to introduce the ethyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(2-ethylphenyl)benzamide: This compound shares a similar structure but lacks the benzotriazole moiety.
N-(2-ethylphenyl)-4-(2-methoxyethylsulfamoyl)benzamide: This compound has a similar benzamide core but different substituents.
Uniqueness
4-ethyl-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethyl-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-3-16-5-9-18(10-6-16)23(28)24-19-11-14-21-22(15-19)26-27(25-21)20-12-7-17(4-2)8-13-20/h5-15H,3-4H2,1-2H3,(H,24,28) |
InChI Key |
MDAZBVYKXAYPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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